![molecular formula C22H25BrNP B151396 [3-(Methylamino)propyl]triphenylphosphonium Bromide CAS No. 145126-87-0](/img/structure/B151396.png)
[3-(Methylamino)propyl]triphenylphosphonium Bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(Methylamino)propyl]triphenylphosphonium Bromide is a quaternary phosphonium salt with the molecular formula C22H25BrNP. This compound is characterized by the presence of a triphenylphosphonium group attached to a (3-(methylamino)propyl) chain. It is commonly used in organic synthesis and has applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-(methylamino)propyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with 1,3-dibromopropane, followed by the introduction of methylamine. The reaction is carried out in a solvent such as toluene or methanol under reflux conditions. The general steps are as follows:
Formation of (3-bromopropyl)triphenylphosphonium bromide:
Introduction of Methylamine:
Industrial Production Methods: Industrial production of (3-(methylamino)propyl)triphenylphosphonium bromide follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields.
Análisis De Reacciones Químicas
Types of Reactions: [3-(Methylamino)propyl]triphenylphosphonium Bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, particularly in the presence of strong oxidizing or reducing agents.
Wittig Reactions: It can be used as a precursor for the synthesis of ylides, which are intermediates in the Wittig reaction for the formation of alkenes.
Common Reagents and Conditions:
Nucleophiles: Such as hydroxide, cyanide, or alkoxide ions for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted phosphonium salts can be formed.
Alkenes: Through Wittig reactions, alkenes are produced as major products.
Aplicaciones Científicas De Investigación
[3-(Methylamino)propyl]triphenylphosphonium Bromide has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of ylides for Wittig reactions.
Mecanismo De Acción
The mechanism of action of (3-(methylamino)propyl)triphenylphosphonium bromide involves its ability to target and accumulate in mitochondria. The triphenylphosphonium group facilitates the compound’s entry into the mitochondria due to its lipophilic nature and positive charge. Once inside the mitochondria, it can disrupt mitochondrial function, leading to cell death in cancer cells. This selective accumulation is due to the higher transmembrane potential in cancer cell mitochondria compared to normal cells .
Comparación Con Compuestos Similares
(3-Aminopropyl)triphenylphosphonium bromide: Similar structure but with an amino group instead of a methylamino group.
(3-Dimethylamino)propyl)triphenylphosphonium bromide: Contains a dimethylamino group instead of a methylamino group.
Uniqueness:
Propiedades
Número CAS |
145126-87-0 |
|---|---|
Fórmula molecular |
C22H25BrNP |
Peso molecular |
414.3 g/mol |
Nombre IUPAC |
3-(methylamino)propyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C22H25NP.BrH/c1-23-18-11-19-24(20-12-5-2-6-13-20,21-14-7-3-8-15-21)22-16-9-4-10-17-22;/h2-10,12-17,23H,11,18-19H2,1H3;1H/q+1;/p-1 |
Clave InChI |
COPZBGVEAWELFU-UHFFFAOYSA-M |
SMILES |
CNCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
SMILES canónico |
CNCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


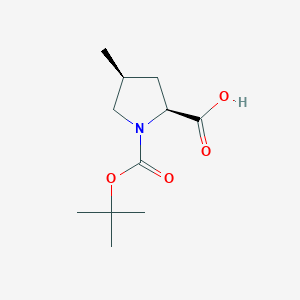
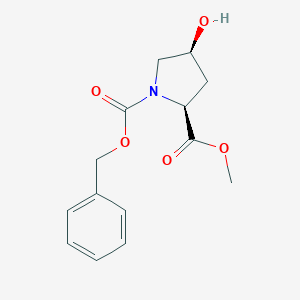


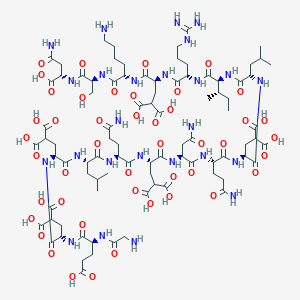
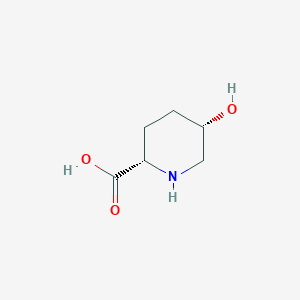
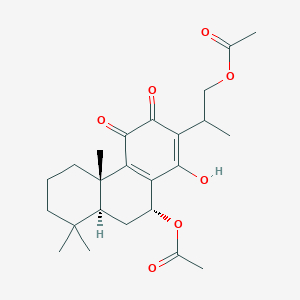

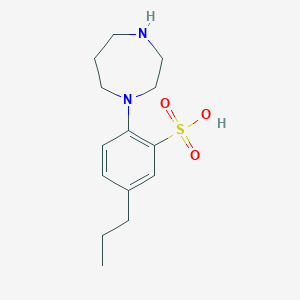
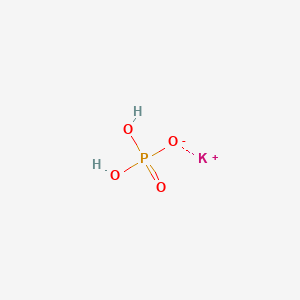
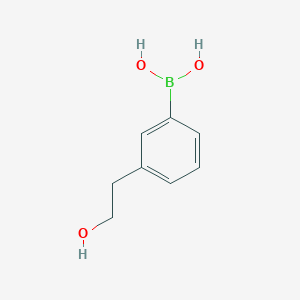
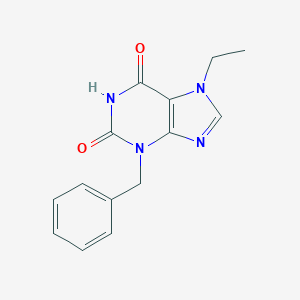
![(R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis[bis(4-methylphenyl)phosphine]](/img/structure/B151349.png)

